LX-5
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Overview
Description
LX-5 is a selective activator of the p38 mitogen-activated protein kinase pathway. This compound is known for its ability to de-repress a subset of endogenous genes that are repressed by DNA methylation . The molecular formula of this compound is C16H14N6O2, and it has a molecular weight of 322.32 g/mol .
Preparation Methods
The synthesis of LX-5 involves several steps, typically starting with the preparation of intermediate compounds that are then subjected to various reaction conditions to yield the final product. One common method involves the use of high-performance liquid chromatography for the isolation and purification of the compound . Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
LX-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
LX-5 has a wide range of scientific research applications In chemistry, it is used as a tool to study the p38 mitogen-activated protein kinase pathway and its role in gene expression In biology, this compound is used to investigate the mechanisms of DNA methylation and gene repressionIn industry, this compound can be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of LX-5 involves the activation of the p38 mitogen-activated protein kinase pathway. This activation leads to the de-repression of a subset of endogenous genes that are repressed by DNA methylation. The molecular targets of this compound include various proteins and enzymes involved in the p38 mitogen-activated protein kinase pathway, which play a crucial role in regulating gene expression and cellular responses to stress .
Comparison with Similar Compounds
LX-5 is unique in its selective activation of the p38 mitogen-activated protein kinase pathway. Similar compounds include other activators of the p38 mitogen-activated protein kinase pathway, such as SB203580 and BIRB 796. this compound is distinct in its ability to specifically de-repress genes repressed by DNA methylation, making it a valuable tool for studying gene expression and DNA methylation mechanisms .
Properties
CAS No. |
377054-82-5 |
---|---|
Molecular Formula |
C16H14N6O2 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
5-methyl-4-nitro-N-(4-phenyldiazenylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C16H14N6O2/c1-11-15(22(23)24)16(21-18-11)17-12-7-9-14(10-8-12)20-19-13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,18,21) |
InChI Key |
BLNPQEBOPWZMOX-UHFFFAOYSA-N |
SMILES |
O=[N+](C1=C(NC2=CC=C(/N=N/C3=CC=CC=C3)C=C2)NN=C1C)[O-] |
Canonical SMILES |
CC1=C(C(=NN1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C26-D16; C26D16; C26 D16; LX5; LX-5; LX 5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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